5-Formylisophthalic acid

Catalog No.
S12534754
CAS No.
M.F
C9H6O5
M. Wt
194.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formylisophthalic acid

Product Name

5-Formylisophthalic acid

IUPAC Name

5-formylbenzene-1,3-dicarboxylic acid

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C9H6O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H,(H,11,12)(H,13,14)

InChI Key

INXZLJLREDVXKV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C=O

5-Formylisophthalic acid (CAS 66998-60-5) is a highly specialized, bifunctional organic linker primarily procured for the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Structurally, it features a rigid dicarboxylic acid core—identical to standard isophthalic acid—that drives the robust assembly of metal nodes (such as Cu, Zn, or Zr) into predictable, highly crystalline porous topologies. Crucially, it possesses a pendant formyl (aldehyde) group at the 5-position that remains uncoordinated during framework assembly, lining the resulting pore channels with reactive sites [1]. This structural duality makes 5-formylisophthalic acid an essential precursor for researchers and material scientists who require a stable parent framework that can undergo highly efficient post-synthetic modification (PSM) via imine condensation, enabling the rapid generation of diverse, functionalized material libraries from a single synthetic baseline.

Attempting to substitute 5-formylisophthalic acid with unfunctionalized isophthalic acid completely eliminates the capacity for post-synthetic modification, restricting the resulting framework to its native pore chemistry and rendering it inert to targeted functionalization [1]. While 5-aminoisophthalic acid offers an alternative handle for PSM via amide coupling, it requires harsh coupling reagents that often degrade delicate MOF structures, and it lacks the dynamic, reversible nature of imine bond formation inherent to the aldehyde group. Furthermore, utilizing trimesic acid (1,3,5-benzenetricarboxylic acid) as a substitute fundamentally alters the framework's connectivity; its three coordinating carboxylates drive the formation of entirely different network topologies (e.g., rigid tbo or htc nets) rather than leaving a free pendant group available for downstream chemical processing.

Post-Synthetic Modification (PSM) Efficiency via Imine Condensation

When modifying pre-assembled MOFs, the reactivity of the pendant group dictates the yield and structural integrity of the final material. 5-Formylisophthalic acid-derived frameworks readily undergo Schiff base condensation with primary amines, achieving >90% conversion under mild, room-temperature conditions within 24 hours [1]. In contrast, frameworks built with 5-aminoisophthalic acid require harsh amide coupling reagents (e.g., HATU/EDC) and prolonged heating, frequently yielding <50% conversion due to pore diffusion limits and reagent-induced framework degradation.

Evidence DimensionPSM Conversion Yield
Target Compound Data>90% conversion (mild imine condensation)
Comparator Or Baseline5-Aminoisophthalic acid (<50% conversion via harsh amide coupling)
Quantified DifferenceGreater than 40% absolute increase in functionalization yield with significantly milder processing conditions.
ConditionsRoom temperature solvent-assisted PSM within intact porous frameworks.

High-yield, mild PSM allows buyers to generate diverse, highly functionalized MOF libraries from a single 5-formylisophthalic acid batch without destroying the delicate framework.

Framework Topology Retention vs. Tritopic Linkers

For targeted material design, maintaining a specific pore architecture while introducing reactive sites is critical. 5-Formylisophthalic acid acts as a strict 2-connected, 120° V-shaped ditopic linker, perfectly mimicking the structural role of standard isophthalic acid to form predictable kagome or paddlewheel networks with high surface areas [1]. Conversely, substituting with trimesic acid (BTC) introduces a 3-connected tritopic node, which forces the crystallization of entirely different network topologies (e.g., tbo nets) and consumes all available functional groups in metal coordination.

Evidence DimensionFramework Connectivity and Topology
Target Compound Data2-connected ditopic linker (predictable isophthalate topologies)
Comparator Or BaselineTrimesic acid (3-connected tritopic linker, altered topologies)
Quantified Difference100% retention of baseline isophthalate network geometry with 1 free reactive site per linker.
ConditionsStandard solvothermal MOF synthesis (e.g., Cu or Zr nodes in DMF).

5-Formylisophthalic acid allows researchers to retain the exact pore architecture of a baseline MOF while introducing reactive sites, ensuring predictable scale-up and processing.

Solvothermal Crystallization Reliability

Directly synthesizing MOFs from highly complex, pre-functionalized linkers often fails due to steric hindrance disrupting metal-node assembly. 5-Formylisophthalic acid possesses a low steric profile, maintaining the rapid, reliable crystallization kinetics of unfunctionalized isophthalic acid and consistently yielding highly crystalline, phase-pure MOFs [1]. In contrast, attempting to synthesize frameworks directly from bulky, pre-functionalized isophthalate derivatives frequently leads to amorphous coordination polymers or a >60% reduction in Brunauer-Emmett-Teller (BET) surface area due to pore collapse and incomplete node formation.

Evidence DimensionCrystallization Reliability and Surface Area Retention
Target Compound DataHigh crystallinity, >95% retention of theoretical BET surface area
Comparator Or BaselineBulky pre-functionalized isophthalates (>60% loss in BET surface area or amorphous yield)
Quantified DifferenceSignificant improvement in phase purity and porosity retention during de novo synthesis.
ConditionsDe novo solvothermal crystallization at 80-120°C.

Procuring 5-formylisophthalic acid enables a reliable two-step synthesis strategy, drastically reducing the batch failure rates associated with crystallizing sterically hindered custom linkers.

Combinatorial MOF Library Synthesis via PSM

Because 5-formylisophthalic acid yields robust parent frameworks with highly reactive, uncoordinated aldehyde groups, it is the ideal precursor for generating combinatorial MOF libraries. Buyers can procure a single batch of this compound to synthesize a stable parent MOF, which is then divergently modified with various primary amines via high-yielding imine condensation [1]. This workflow is vastly superior to optimizing de novo solvothermal conditions for dozens of custom linkers, making it the standard approach for screening gas capture and separation materials.

Pore-Confined Fluorescent Sensor Development

The reliable topology retention of 5-formylisophthalic acid compared to tritopic linkers allows for the precise engineering of pore dimensions. By grafting primary amine-functionalized fluorophores onto the aldehyde-lined pores post-synthetically, researchers can develop highly sensitive, pore-confined sensors for heavy metals or volatile organic compounds (VOCs) without risking framework collapse during the initial crystallization phase [2].

Dynamic Covalent Organic Framework (COF) Linkages

Beyond MOFs, the formyl group of 5-formylisophthalic acid is a critical functional handle for the synthesis of highly crystalline, imine-linked Covalent Organic Frameworks (COFs). The ability to form reversible dynamic covalent bonds ensures error-correction during COF crystallization, while the remaining dicarboxylic acid moieties can be utilized for secondary metal coordination or orthogonal cross-linking in advanced membrane formulations [3].

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

194.02152329 g/mol

Monoisotopic Mass

194.02152329 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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